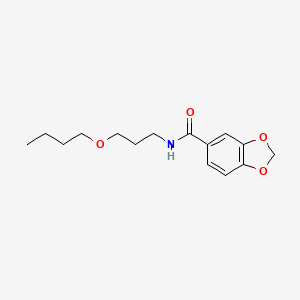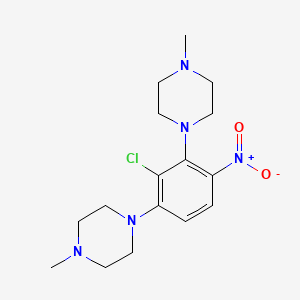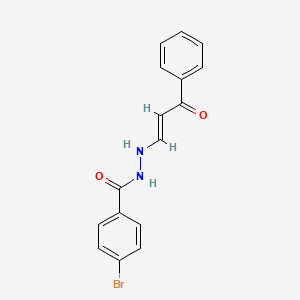![molecular formula C16H17NO5S B5090613 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate](/img/structure/B5090613.png)
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thioether derivative of pyridine that has been shown to have a variety of biochemical and physiological effects.
作用機序
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has been shown to have a variety of biochemical and physiological effects. It selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans. 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
One advantage of using 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, making it a useful tool for studying the dopaminergic system in the brain. However, 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has limitations as a research tool, as it does not accurately mimic the pathophysiology of Parkinson's disease in humans and may have off-target effects.
将来の方向性
For research on 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate include the development of new animal models that more closely mimic the pathophysiology of Parkinson's disease in humans, the identification of new targets for the treatment of neurodegenerative diseases, and the development of new compounds that can selectively target dopaminergic neurons in the brain without off-target effects. Additionally, research on 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate may lead to a better understanding of the role of mitochondrial dysfunction in neurodegenerative diseases and the development of new therapies that target this pathway.
合成法
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2-chloroethylthiol in the presence of a base to form the intermediate 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine. The intermediate can then be oxidized with potassium permanganate to form 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate oxalate.
科学的研究の応用
2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has been widely studied for its potential applications in scientific research. It has been used as a tool to study the dopaminergic system in the brain and has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans. 2-{2-[(4-methoxyphenyl)thio]ethyl}pyridine oxalate has also been used to study the role of mitochondrial dysfunction in neurodegenerative diseases.
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.C2H2O4/c1-16-13-5-7-14(8-6-13)17-11-9-12-4-2-3-10-15-12;3-1(4)2(5)6/h2-8,10H,9,11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUBWOXLCAGALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=CC=N2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methoxyphenyl)sulfanylethyl]pyridine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)

![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)

![N-(2-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5090594.png)
![9-[3-bromo-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5090599.png)
![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B5090620.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5090624.png)